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molecular formula C10H12O3 B8689176 3-Hydroxy-2-propylbenzoic acid

3-Hydroxy-2-propylbenzoic acid

Cat. No. B8689176
M. Wt: 180.20 g/mol
InChI Key: OSMPVDKPQINFEZ-UHFFFAOYSA-N
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Patent
US09187411B2

Procedure details

Cool a solution of 3-hydroxy-2-propyl-benzoic acid (59.79 g, 332 mmol) in MeOH (598 mL) to −10° C. and add thionyl chloride (36.26 mL, 497.1 mmol) using a syringe pump over 35 min. Allow the mixture to warm to ambient temperature while stirring over 35 h. Concentrate the mixture in vacuo and dilute the residue with methyl-tert-butylether (360 mL). Concentrate the resultant mixture in vacuo to dryness to yield the title compound (64.4 g, 87%) as a tan solid. 1H NMR (300 MHz, CDCl3) δ 7.38 (dd, J=8.0, 0.8 Hz, 1H); 7.10 (t, J=8.0 Hz, 1H); 6.93 (dd, J=8.0, 0.8 Hz, 1H); 5.1 (bs, 1 H); 3.89 (s, 3H); 2.98 (m, 2H), 1.61 (m, 2H); 1.00 (t, J=7.4 Hz, 3H).
Quantity
59.79 g
Type
reactant
Reaction Step One
Name
Quantity
598 mL
Type
reactant
Reaction Step One
Quantity
36.26 mL
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([CH2:11][CH2:12][CH3:13])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].S(Cl)(Cl)=O.[CH3:18]O>>[OH:1][C:2]1[C:3]([CH2:11][CH2:12][CH3:13])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([O:7][CH3:18])=[O:6]

Inputs

Step One
Name
Quantity
59.79 g
Type
reactant
Smiles
OC=1C(=C(C(=O)O)C=CC1)CCC
Name
Quantity
598 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
36.26 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring over 35 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over 35 min
Duration
35 min
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the mixture in vacuo
ADDITION
Type
ADDITION
Details
dilute the residue with methyl-tert-butylether (360 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the resultant mixture in vacuo to dryness

Outcomes

Product
Details
Reaction Time
35 h
Name
Type
product
Smiles
OC=1C(=C(C(=O)OC)C=CC1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 64.4 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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